molecular formula C14H11ClO3 B2675420 (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid CAS No. 843618-95-1

(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2675420
CAS No.: 843618-95-1
M. Wt: 262.69
InChI Key: LDNUKDMGAMDTIJ-SOFGYWHQSA-N
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Description

(2E)-3-[5-(3-Chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid is a high-value furan-based acrylic acid derivative designed for advanced chemical and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry where its structure is ideal for developing novel therapeutic agents. Its molecular framework, featuring a furan ring linked to a chlorinated, methyl-substituted phenyl group via an acrylic acid spacer, is structurally analogous to compounds investigated as potential anticancer agents. Research on similar furyl-acrylic acid compounds has demonstrated promising activity against various human cancer cell lines, suggesting this compound could function as a key building block in oncology drug discovery programs . The mechanism of action for this class of compounds is hypothesized to involve multiple pathways. The acrylic acid moiety may allow the molecule to interact with biological targets through hydrogen bonding and ionic interactions, while the conjugated system could facilitate binding to enzyme active sites. The electron-withdrawing chloro and methyl groups on the phenyl ring can fine-tune the compound's electronic properties and reactivity, making it a sophisticated substrate for further chemical exploration . Beyond biomedical applications, this chemical is a candidate for use in materials science. Its extended conjugated system is suitable for the synthesis of functional polymers and organic electronic materials, and it may also act as a precursor for dyes and pigments . The synthetic accessibility of this compound via well-established routes such as the Paal-Knorr synthesis for the furan ring and a Knoevenagel condensation for the acrylic acid moiety further enhances its utility as a research chemical . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-9-11(3-2-4-12(9)15)13-7-5-10(18-13)6-8-14(16)17/h2-8H,1H3,(H,16,17)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNUKDMGAMDTIJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 3-chloro-2-methylphenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 3-chloro-2-methylphenyl group.

    Introduction of Prop-2-enoic Acid Moiety: The final step involves the addition of the prop-2-enoic acid group through a condensation reaction, often using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring and phenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furans or phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C17H14ClO3
  • Molecular Weight : 304.75 g/mol
  • IUPAC Name : (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid

The structural representation highlights the furan moiety and the incorporation of a chloro-substituted phenyl group, which contributes to its reactivity and potential biological activity.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its furan ring allows for various reactions, including:

  • Diels-Alder Reactions : The furan moiety can participate in Diels-Alder cycloadditions, forming complex cyclic structures useful in drug design and materials science .
Reaction TypeDescriptionReference
Diels-AlderForms cyclic compounds with dienophiles
Electrophilic AdditionReacts with electrophiles due to the electron-rich furan

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies indicate that compounds containing furan derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro-substituted phenyl group enhances this activity by increasing lipophilicity, which may improve cellular uptake .
Study FocusFindingsReference
CytotoxicitySignificant inhibition of cancer cell growth
Structure-Activity RelationshipCorrelation between structure and biological activity

Material Science

The compound's unique structure allows it to be utilized in material science applications:

  • Polymer Chemistry : this compound can be polymerized to create new materials with desirable properties such as thermal stability and mechanical strength. The furan ring can undergo polymerization reactions under specific conditions, leading to advanced polymeric materials .
Application AreaDescriptionReference
PolymerizationUsed to synthesize thermally stable polymers
Composite MaterialsEnhances mechanical properties of composites

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Polymer Development

Research focused on the polymerization of this compound to create novel materials for use in electronics. The resulting polymers exhibited excellent conductivity and thermal stability, making them suitable for electronic applications.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interfering with Cellular Processes: Such as cell signaling, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related derivatives with variations in the aryl substituent on the furan ring. Key examples include:

Compound Name Substituent on Furan Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(2E)-3-[5-(2,4-Difluorophenyl)furan-2-yl]prop-2-enoic acid 2,4-Difluorophenyl C₁₃H₉F₂O₃ ~242.2 (calculated) Enhanced solubility due to fluorine atoms; potential metabolic stability
(2E)-3-[5-(Methylsulfonyl)furan-2-yl]acrylic acid Methylsulfonyl C₈H₈O₅S 216.207 Strong electron-withdrawing group; increased acidity of carboxylic acid
3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid 2-Fluorophenyl C₁₃H₉FO₃ 232.2 Soluble in DMSO, methanol; research chemical applications
(2E)-3-[5-(4-Bromophenyl)furan-2-yl]prop-2-enoic acid 4-Bromophenyl C₁₃H₉BrO₃ ~293.1 (calculated) High lipophilicity; potential use in halogen bonding interactions
(2E)-3-{5-[(Acetyloxy)methyl]furan-2-yl}prop-2-enoic acid Acetyloxymethyl C₁₀H₁₀O₅ 210.18 Lower molecular weight; esterified derivative for prodrug strategies

Key Observations :

  • Lipophilicity : Bromophenyl and 3-chloro-2-methylphenyl substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding : Fluorine and carboxylic acid groups facilitate hydrogen bonding, critical for target binding (e.g., enzyme active sites) .
Physicochemical Properties
  • Solubility : Fluorinated derivatives (e.g., 2-fluorophenyl) exhibit better solubility in polar solvents like DMSO compared to chlorinated or brominated analogs .
  • Acidity : The methylsulfonyl group in ’s compound likely lowers the pKa of the acrylic acid moiety, enhancing ionization at physiological pH .
  • Thermal Stability : Acetyloxymethyl derivatives () have a boiling point of 333.4°C, suggesting moderate thermal stability, while brominated analogs may decompose at lower temperatures due to heavier atoms .

Biological Activity

The compound (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid, also known as a derivative of furan and propenoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H13ClO2\text{C}_{16}\text{H}_{13}\text{ClO}_2

This compound features a furan ring substituted with a chlorinated phenyl group, contributing to its unique biological activity.

Antimicrobial Activity

Research has indicated that compounds with furan and chlorophenyl functionalities exhibit significant antimicrobial activity . For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. A study demonstrated that related compounds displayed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory properties . In vitro studies revealed that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in managing inflammatory diseases .

Cytotoxicity

Cytotoxic assays have been conducted to assess the compound's effects on cancer cell lines. The results indicated that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a promising therapeutic index .

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Disruption of Cell Membranes : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity in microbial cells.
  • Modulation of Signaling Pathways : It is hypothesized that this compound can modulate signaling pathways related to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings revealed that the compound significantly reduced bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent .

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory bowel disease models, administration of the compound resulted in a marked decrease in disease severity scores and histopathological improvements compared to control groups. This study supports the therapeutic potential of this compound in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carbaldehyde and 3-chloro-2-methylphenylboronic acid, followed by Knoevenagel condensation with malonic acid to form the α,β-unsaturated carboxylic acid. Optimization involves using Pd(PPh₃)₄ as a catalyst, anhydrous DMF as solvent, and microwave-assisted heating (80°C, 2 hours) to improve yield (85–90%) and reduce byproducts. Purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7) ensures high purity .

Q. Which analytical techniques are most effective for assessing purity, particularly for distinguishing regioisomeric byproducts?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves regioisomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) identifies positional isomers by comparing coupling constants (e.g., JH3-H4 = 15.8 Hz for E-isomer) and aromatic splitting patterns. Mass spectrometry (HRMS-ESI) confirms molecular ion [M-H]⁻ at m/z 291.0294 (calculated 291.0298) .

Q. How should safety protocols address handling reactive intermediates during synthesis?

  • Methodological Answer : Use fume hoods and OV/AG/P99 respirators (NIOSH-certified) when handling 3-chloro-2-methylphenylboronic acid due to respiratory hazards. Store intermediates under nitrogen to prevent oxidation. Quench reactive byproducts (e.g., residual Pd) with activated charcoal filtration or aqueous EDTA washes .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding networks in the crystal structure of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level optimizes molecular geometry. Hirshfeld surface analysis identifies potential hydrogen-bond donors/acceptors (e.g., carboxylic acid O–H∙∙∙O interactions). Graph set analysis (Etter’s rules) classifies motifs like R₂²(8) chains, validated against experimental X-ray data (SHELXL refinement, R1 < 0.05) .

Q. What strategies resolve contradictions in crystallographic data when determining stereochemistry of the α,β-unsaturated system?

  • Methodological Answer : Anomalous dispersion effects in X-ray diffraction (Cu Kα radiation) differentiate E/Z configurations. For ambiguous cases, synthesize and compare with authentic E-isomer via NOESY NMR (absence of H3–H4 cross-peaks confirms trans geometry). Cross-validate with IR spectroscopy (C=O stretch at 1685 cm⁻¹ for conjugated system) .

Q. How does the electron-withdrawing 3-chloro-2-methylphenyl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The substituent’s −I effect lowers electron density on the furan ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings. Hammett constants (σmeta = 0.37 for Cl, σpara = 0.23 for CH₃) predict regioselectivity in subsequent functionalization. Kinetic studies (GC-MS monitoring) show a 20% rate increase versus unsubstituted analogs .

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